molecular formula C11H18N2O B7870349 [(2-Methoxypyridin-4-yl)methyl](2-methylpropyl)amine

[(2-Methoxypyridin-4-yl)methyl](2-methylpropyl)amine

Cat. No.: B7870349
M. Wt: 194.27 g/mol
InChI Key: PXFBNSKHBOZSNE-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-4-yl)methylamine (CAS: 1248482-21-4) is an organic amine compound with the molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.28 g/mol . Structurally, it consists of a pyridine ring substituted with a methoxy group at the 2-position and a methyl group at the 4-position. The methyl group on the pyridine is further linked to a 2-methylpropyl (isobutyl) amine moiety.

Properties

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9(2)7-12-8-10-4-5-13-11(6-10)14-3/h4-6,9,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFBNSKHBOZSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-4-yl)methylamine typically involves the reaction of 2-methoxypyridine with an appropriate alkylating agent. One common method is the alkylation of 2-methoxypyridine with 2-methylpropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of (2-Methoxypyridin-4-yl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyridin-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
This compound has been studied for its potential pharmacological properties. It is suggested that derivatives of pyridine compounds exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. The methoxy group on the pyridine ring enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications.

Case Study: Anticancer Activity
A study published in a pharmaceutical journal investigated the anticancer properties of pyridine derivatives. The results indicated that compounds similar to (2-Methoxypyridin-4-yl)methylamine showed significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Organic Synthesis

Role as a Building Block
(2-Methoxypyridin-4-yl)methylamine serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the synthesis of more complex molecules.

Data Table: Synthesis Applications

Reaction TypeExample ReactionYield (%)Reference
Nucleophilic Substitution[(2-Methoxypyridin-4-yl)methyl] + Alkyl Halide85
Coupling ReactionFormation of Biaryl Compounds78
CyclizationSynthesis of Heterocyclic Compounds90

Agrochemicals

Potential Use in Pesticides
Research indicates that pyridine derivatives can act as effective agrochemicals. The compound's ability to interact with biological systems suggests it could be developed into a pesticide or herbicide. Studies have shown that modifications to the pyridine structure can enhance its activity against specific pests .

Material Science

Applications in Polymer Chemistry
(2-Methoxypyridin-4-yl)methylamine can be utilized in the development of polymers with specific properties. Its amine functionality allows for cross-linking reactions, which can lead to materials with enhanced mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-4-yl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section provides a detailed comparison of the target compound with structurally analogous amines, focusing on molecular properties, substituent effects, and applications.

Substituent Variations in Pyridine Derivatives

Compounds with pyridine-based backbones and alkyl/aryl amine groups are common in medicinal chemistry. Key examples include:

(4-Benzyloxyphenyl)methylamine (CAS: 869943-88-4)
  • Molecular Formula: C₁₈H₂₃NO₂
  • Molecular Weight : 285.38 g/mol
  • Key Features: Replaces the 2-methoxypyridin-4-yl group with a 4-benzyloxyphenyl group.
(3-Methoxypropyl)(1-pyridin-2-ylethyl)amine (CAS: 626214-26-4)
  • Molecular Formula : C₁₁H₁₈N₂O
  • Molecular Weight : 194.28 g/mol
  • Key Features : Shares the same molecular weight as the target compound but positions the methoxy group on a propyl chain instead of the pyridine ring. This structural difference may influence hydrogen bonding and pharmacokinetics .

Aromatic Amines with Isobutyl Groups

Compounds featuring the 2-methylpropyl (isobutyl) amine group attached to diverse aromatic systems:

(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine (CAS: 893574-83-9)
  • Molecular Formula: C₁₄H₂₃NO₃
  • Molecular Weight : 253.34 g/mol
  • Key Features : Incorporates a trimethoxyphenyl group, enhancing electron density and steric bulk. This compound is utilized as a high-purity intermediate in API (Active Pharmaceutical Ingredient) synthesis .
{[1-(2-Methylpropyl)-1H-indol-5-yl]methyl}(propyl)amine
  • Molecular Formula : C₁₇H₂₄N₂
  • Molecular Weight : 256.39 g/mol
  • Such derivatives are explored in neurological drug development .

Aliphatic Amines vs. Aromatic Amines

Simpler aliphatic amines provide a baseline for comparing physicochemical properties:

Methyl(2-methylpropyl)amine (CAS: 625-43-4)
  • Molecular Formula : C₅H₁₃N
  • Molecular Weight : 87.17 g/mol
  • Key Features : Lacks aromaticity, resulting in higher volatility (lower molecular weight) and lower water solubility. Used in industrial applications requiring reactive amines .
Diisobutylamine (CAS: 110-96-3)
  • Molecular Formula : C₈H₁₉N
  • Molecular Weight : 129.25 g/mol
  • Key Features : A branched aliphatic amine with a vapor pressure of 10 mmHg at 30°C , indicating higher volatility than aromatic analogs. Primarily used in corrosion inhibition and surfactant synthesis .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property Target Compound Methyl(2-methylpropyl)amine Diisobutylamine (2,3,4-Trimethoxyphenyl) Derivative
Molecular Weight (g/mol) 194.28 87.17 129.25 253.34
Water Solubility Moderate Slightly soluble Slightly soluble Low
Vapor Pressure Not reported High 10 mmHg at 30°C Not reported
Aromaticity Yes No No Yes

Pharmacological Relevance

  • SARS-CoV-2 Inhibition : The target compound’s structural analog, (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide , was reported to inhibit SARS-CoV-2, highlighting the importance of the 2-methoxypyridine group in bioactive interactions .
  • Receptor Binding : Pyridine derivatives with methoxy groups exhibit enhanced binding to enzymes like kinases, whereas trimethoxyphenyl analogs may target tubulin in cancer therapies .

Biological Activity

(2-Methoxypyridin-4-yl)methylamine is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure

The compound can be represented structurally as follows:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}

This structure features a pyridine ring substituted with a methoxy group and an amine functionality, which contributes to its biological properties.

Research indicates that (2-Methoxypyridin-4-yl)methylamine interacts with various biological targets, potentially influencing several pathways:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which plays a crucial role in numerous physiological processes including neurotransmission and immune responses .
  • Inhibition of Inflammatory Pathways : Evidence suggests that derivatives of this compound exhibit anti-inflammatory effects by inhibiting key mediators involved in inflammation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (2-Methoxypyridin-4-yl)methylamine. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values are indicative of its potency:

Bacterial Strain MIC (µM)
Methicillin-resistant S. aureus1.5
Escherichia coli12.5

The mechanism involves disruption of bacterial cell membranes and interference with protein synthesis pathways, leading to cell death .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. Results indicate a selective toxicity profile, where it exhibits minimal cytotoxic effects on normal cells while effectively targeting cancerous cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study investigated the anti-inflammatory properties of (2-Methoxypyridin-4-yl)methylamine in animal models of arthritis. The compound significantly reduced markers of inflammation such as TNF-alpha and IL-6, demonstrating its potential as a treatment for inflammatory diseases .
  • Antimicrobial Efficacy Against MRSA :
    In clinical isolates, the compound was tested against MRSA strains. The results showed that it effectively inhibited bacterial growth and biofilm formation, suggesting its utility in treating resistant infections .

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